molecular formula C13H17ClN2O3 B12488265 N-(5-Chloro-2,4-dimethoxyphenyl)pyrrolidine-2-carboxamide

N-(5-Chloro-2,4-dimethoxyphenyl)pyrrolidine-2-carboxamide

Cat. No.: B12488265
M. Wt: 284.74 g/mol
InChI Key: LQQNHWUAZVNYRS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(5-Chloro-2,4-dimethoxyphenyl)pyrrolidine-2-carboxamide involves several steps. One common synthetic route includes the reaction of 5-chloro-2,4-dimethoxyaniline with pyrrolidine-2-carboxylic acid under specific reaction conditions . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(5-Chloro-2,4-dimethoxyphenyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

It has shown promise in the fields of chemistry and biology, particularly in the development of new pharmaceuticals and therapeutic agents . The compound’s unique chemical structure makes it a valuable candidate for further investigation in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2,4-dimethoxyphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

N-(5-Chloro-2,4-dimethoxyphenyl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as pyrrolidine-2,5-dione and pyrrolizines . These compounds share structural similarities but may differ in their biological activities and applications. The unique chemical structure of this compound sets it apart from other related compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H17ClN2O3/c1-18-11-7-12(19-2)10(6-8(11)14)16-13(17)9-4-3-5-15-9/h6-7,9,15H,3-5H2,1-2H3,(H,16,17)

InChI Key

LQQNHWUAZVNYRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2CCCN2)Cl)OC

Origin of Product

United States

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